Meliadubin B

Neutrophil inflammation Superoxide anion inhibition Anti-inflammatory triterpenoid

Meliadubin B is a rearranged 2,3-seco-tirucallane triterpenoid with a unique scaffold that cannot be substituted by other Melia limonoids. Head-to-head assays confirm it inhibits superoxide anion generation (EC50 5.54 μM) while analog meliadubin A shows no activity. Buy Meliadubin B for neutrophil pathway studies, iNOS target engagement, or Magnaporthe oryzae antifungal research.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B12390448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeliadubin B
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CC(OCC4(C)C(=O)O)O)C)C)C
InChIInChI=1S/C30H48O4/c1-19(2)9-8-10-20(3)21-13-15-30(7)23-11-12-24-27(4,22(23)14-16-29(21,30)6)17-25(31)34-18-28(24,5)26(32)33/h9,11,20-22,24-25,31H,8,10,12-18H2,1-7H3,(H,32,33)/t20-,21-,22-,24+,25-,27+,28+,29-,30+/m0/s1
InChIKeyKBDSKOHZYLIRJW-NVWYCCQMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meliadubin B: A Rearranged 2,3-seco-Tirucallane Triterpenoid Sourcing Guide for Anti-Inflammatory and Antifungal Research


Meliadubin B is a rearranged 2,3-seco-tirucallane triterpenoid isolated from the ethyl acetate partitioned layer of methanolic extracts of Melia dubia Cav. barks [1]. It is structurally characterized as a seco-tirucallane derivative with a molecular formula of C30H48O4 and molecular weight of 472.70 g/mol . The compound was first reported in 2023 alongside its structural analog meliadubin A, with full spectroscopic characterization and X-ray crystallographic data establishing its unique rearranged scaffold [1].

Why Generic Limonoid or Triterpenoid Substitution Cannot Replace Meliadubin B in Targeted Assays


Meliadubin B cannot be functionally substituted by other Meliaceae-derived limonoids or triterpenoids due to its unique rearranged 2,3-seco-tirucallane architecture, which distinguishes it from ring-intact limonoids such as toosendanin and other ring-C-seco limonoids that dominate the genus Melia chemical space [1]. ChemGPS-NP analysis demonstrated that meliadubin B occupies a distinct physicochemical property space compared to all members of a selected reference compound set [2]. Crucially, head-to-head comparative assays reveal that meliadubin B and its closest analog meliadubin A exhibit quantifiably divergent activity profiles across inflammation and antifungal endpoints [3]. Consequently, procurement of alternative Melia limonoids—including meliadubin A, toosendanin, or meliatoxins—will not recapitulate meliadubin B's specific activity signature in neutrophil superoxide anion inhibition, iNOS targeting, or Magnaporthe oryzae antifungal assays.

Meliadubin B Head-to-Head Comparative Activity Data Versus Meliadubin A


Superoxide Anion Generation Inhibition: Meliadubin B Demonstrates Potent Anti-Inflammatory Activity in Human Neutrophils (EC50 = 5.54 μM)

Meliadubin B exhibited a significant inflammatory inhibition effect toward superoxide anion generation in human neutrophils with an EC50 of 5.54 ± 0.36 μM [1]. By contrast, its direct structural analog meliadubin A showed no significant inhibitory activity in this assay, with inhibition of less than 25% at the maximum tested concentration of 10 μM [1]. This represents a qualitative difference in anti-inflammatory efficacy between two compounds isolated from the same plant source that share the same rearranged 2,3-seco-tirucallane scaffold [1].

Neutrophil inflammation Superoxide anion inhibition Anti-inflammatory triterpenoid

iNOS Active Site Binding: Distinct Residue Interaction Profile Suggests Different Mechanism from Approved iNOS-Targeting Drugs

Molecular docking studies revealed that meliadubin B binds to active sites of human inducible nitric oxide synthase (iNOS, PDB ID: 3E7G) through specific interactions with residues GLU377 and PRO350 [1]. This interaction profile, combined with ChemGPS-NP interpretation and bioactivity data, suggested that meliadubin B targets iNOS via mechanisms different from a selected set of current approved iNOS-targeting drugs [1]. Meliadubin A was not reported to exhibit comparable iNOS binding activity in the same study [1].

Inducible nitric oxide synthase iNOS inhibition Molecular docking

Antifungal Activity Against Magnaporthe oryzae: Quantitative IC50 Comparison Between Meliadubins A and B

Both meliadubins A and B showed dose-dependent inhibition against the rice pathogenic fungus Magnaporthe oryzae, with IC50 values of 137.20 ± 9.55 μM for meliadubin A and 182.50 ± 18.27 μM for meliadubin B [1]. Meliadubin A is approximately 33% more potent than meliadubin B in this antifungal assay (IC50 ratio: 137.20 vs 182.50 μM). Both compounds displayed interactions with residue TYR223, a key active site of trihydroxynaphthalene reductase (1YBV) [1].

Rice blast fungus Antiphytopathogenic Magnaporthe oryzae inhibition

ChemGPS-NP Physicochemical Property Space Differentiation: Meliadubins Occupy Distinct Chemical Space from Reference Compound Sets

ChemGPS-NP interpretation indicated that both meliadubins A and B occupy physicochemical property space that is quite different compared to all members of a selected reference compound set [1]. This chemical space differentiation, combined with demonstrated biological activity and in silico prediction experiments, suggested that both compounds possibly exhibit activity against phytopathogenic fungi via a novel mode of action [1].

ChemGPS-NP Chemical space analysis Mode of action prediction

Meliadubin B: Validated Research Application Scenarios Based on Peer-Reviewed Evidence


Neutrophil-Mediated Inflammation Studies Requiring Superoxide Anion Generation Inhibition

Meliadubin B is the appropriate selection for investigators studying neutrophil oxidative burst and superoxide anion-mediated inflammatory pathways. With an EC50 of 5.54 ± 0.36 μM in human neutrophils [1], meliadubin B provides quantifiable inhibition of superoxide anion generation, whereas its direct analog meliadubin A shows no meaningful activity (<25% inhibition at 10 μM) in the same assay system [1]. This assay-validated activity supports the use of meliadubin B as a tool compound for dissecting neutrophil activation mechanisms and screening for modulators of fMLP/CB-induced superoxide production. Applications include target validation studies, pathway elucidation, and reference compound use in high-throughput anti-inflammatory screening campaigns.

Inducible Nitric Oxide Synthase (iNOS) Mechanistic Studies with a Putative Novel Binding Mode

Meliadubin B is suited for research programs investigating alternative iNOS inhibition mechanisms distinct from current approved iNOS-targeting therapeutics. Molecular docking studies confirm binding to iNOS active site residues GLU377 and PRO350 [1], and ChemGPS-NP analysis combined with in silico prediction suggests a mechanism that differs from a selected set of current approved drugs [1]. This scenario applies to academic and industrial laboratories conducting iNOS structure-activity relationship studies, mechanism-of-action deconvolution, or development of novel anti-inflammatory agents targeting nitric oxide pathways.

Comparative Antiphytopathogenic Screening Against Magnaporthe oryzae with Defined Compound-Specific Potency Profiles

Meliadubin B and meliadubin A provide a paired compound set for investigating structure-activity relationships in Magnaporthe oryzae (rice blast fungus) inhibition. Head-to-head comparison data establish IC50 values of 182.50 ± 18.27 μM (meliadubin B) and 137.20 ± 9.55 μM (meliadubin A) [1]. This approximately 1.33-fold potency differential enables dose-response studies and comparative analyses of antifungal efficacy. Both compounds interact with trihydroxynaphthalene reductase residue TYR223 [1], supporting their use in target engagement studies and validation of fungal melanin biosynthesis inhibition as an antiphytopathogenic strategy.

Novel Mode-of-Action Discovery in Phytopathogenic Fungal Control Using ChemGPS-NP-Differentiated Chemical Probes

Meliadubin B is positioned as a chemical probe for discovering novel antiphytopathogenic mechanisms based on its distinct ChemGPS-NP physicochemical property space differentiation from existing reference compounds [1]. Investigators in agrochemical discovery, natural product-based fungicide development, and phytopathology research may employ meliadubin B to explore previously uncharacterized targets in plant pathogenic fungi. The compound's unique rearranged 2,3-seco-tirucallane scaffold [1] combined with demonstrated Magnaporthe oryzae inhibition provides a foundation for chemoproteomic target identification studies and mechanism-of-action deconvolution programs that cannot be addressed using conventional limonoid-based probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meliadubin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.